2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene 2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene
Brand Name: Vulcanchem
CAS No.: 100827-79-0
VCID: VC20807697
InChI: InChI=1S/C17H15BrClNO4S/c1-24-15(22)7-6-10-8-12(17(25-10)20-14(21)9-18)16(23)11-4-2-3-5-13(11)19/h2-5,8H,6-7,9H2,1H3,(H,20,21)
SMILES: COC(=O)CCC1=CC(=C(S1)NC(=O)CBr)C(=O)C2=CC=CC=C2Cl
Molecular Formula: C17H15BrClNO4S
Molecular Weight: 444.7 g/mol

2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

CAS No.: 100827-79-0

Cat. No.: VC20807697

Molecular Formula: C17H15BrClNO4S

Molecular Weight: 444.7 g/mol

* For research use only. Not for human or veterinary use.

2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene - 100827-79-0

Specification

CAS No. 100827-79-0
Molecular Formula C17H15BrClNO4S
Molecular Weight 444.7 g/mol
IUPAC Name methyl 3-[5-[(2-bromoacetyl)amino]-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate
Standard InChI InChI=1S/C17H15BrClNO4S/c1-24-15(22)7-6-10-8-12(17(25-10)20-14(21)9-18)16(23)11-4-2-3-5-13(11)19/h2-5,8H,6-7,9H2,1H3,(H,20,21)
Standard InChI Key JLVIHXWHESHBSS-UHFFFAOYSA-N
SMILES COC(=O)CCC1=CC(=C(S1)NC(=O)CBr)C(=O)C2=CC=CC=C2Cl
Canonical SMILES COC(=O)CCC1=CC(=C(S1)NC(=O)CBr)C(=O)C2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a synthetic organic compound with distinct structural features. It is formally identified through the following parameters:

ParameterValue
CAS Number100827-79-0
Molecular FormulaC₁₇H₁₅BrClNO₄S
Molecular Weight444.73 g/mol
AppearanceYellow Solid
Primary UseResearch intermediate

The compound is also known by alternative chemical names, including 5-[(2-Bromoacetyl)amino]-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester and methyl 3-{5-[(bromoacetyl)amino]-4-[(2-chlorophenyl)carbonyl]thiophen-2-yl}propanoate . These synonyms reflect different approaches to naming the same molecular structure according to IUPAC conventions.

Structural Components

The compound incorporates several key structural elements that define its chemical behavior:

  • A thiophene ring core (five-membered aromatic heterocycle containing sulfur)

  • A bromoacetyl amino group at position 2

  • A 2-chlorobenzoyl moiety at position 3

  • A carbomethoxyethyl (methyl propanoate) group at position 5

These structural components create a molecule with multiple functional groups, including amide, carbonyl, halogen, and ester functionalities . The presence of both electron-withdrawing and sterically demanding groups contributes to its unique chemical profile and reactivity patterns.

Physical and Chemical Properties

Solubility Profile

The solubility characteristics of 2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene align with its moderately polar nature. The compound shows solubility in various organic solvents as detailed below:

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
WaterPresumed insoluble or poorly soluble

This solubility profile is consistent with compounds containing both aromatic rings and polar functional groups, exhibiting better dissolution in moderately polar organic solvents than in either highly polar or non-polar media .

Chemical Reactivity

The compound exhibits reactivity primarily determined by its functional groups:

  • The bromoacetyl group can participate in nucleophilic substitution reactions, making it a potential site for chemical modification

  • The carbonyl functionalities (including the ester and ketone groups) may engage in various transformations including condensation and addition reactions

  • The thiophene ring provides aromatic character and potential for electrophilic substitution reactions

These reactive sites make the compound valuable as a chemical intermediate in synthetic pathways, particularly in the development of more complex pharmaceutical compounds.

Applications in Research and Development

Pharmaceutical Research

The primary application of this compound appears to be in pharmaceutical research, specifically:

  • As a synthetic intermediate in medicinal chemistry

  • In the development pathway for PAF antagonists

  • As a potential scaffold for developing compounds with diverse pharmacological activities

The compound's complex structure with multiple functional groups makes it a valuable starting point for further chemical modification and structure-activity relationship studies.

Package SizeApproximate Price Range (EUR)
5 mg230.00
10 mg307.00
25 mg699.00

These commercial offerings typically specify the compound is for research applications only, consistent with its status as a chemical intermediate rather than an end-use product.

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